N-(4-methylphenyl)hexa-2,4-dienamide

Description

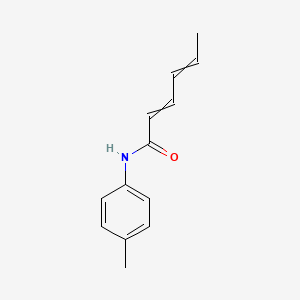

N-(4-Methylphenyl)hexa-2,4-dienamide is a conjugated dienamide derived from sorbic acid (hexa-2,4-dienoic acid) and 4-methylaniline. Its structure features a diene backbone (hexa-2,4-dienoyl) linked to a para-methyl-substituted phenyl group.

Properties

CAS No. |

134330-11-3 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

N-(4-methylphenyl)hexa-2,4-dienamide |

InChI |

InChI=1S/C13H15NO/c1-3-4-5-6-13(15)14-12-9-7-11(2)8-10-12/h3-10H,1-2H3,(H,14,15) |

InChI Key |

CYBBFCOLBIILLI-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)hexa-2,4-dienamide typically involves the reaction of 4-methylphenylamine with hexa-2,4-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)hexa-2,4-dienamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: N-bromosuccinimide in carbon tetrachloride or halogens in the presence of light.

Major Products Formed

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amide derivatives.

Substitution: Halogenated amide derivatives.

Scientific Research Applications

N-(4-methylphenyl)hexa-2,4-dienamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development and design.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)hexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Herbicidal Activity

Compounds like 2c (p-fluorophenyl) and 2d (o-naphthyl) demonstrated potent herbicidal activity, inhibiting shoot and root growth in plants. Electron-withdrawing groups (e.g., fluorine) and bulky substituents enhance activity by improving target binding . In contrast, the methyl group in N-(4-methylphenyl)hexa-2,4-dienamide is electron-donating, which may reduce herbicidal efficacy but improve lipophilicity for better membrane penetration.

Anti-Inflammatory Potential

(2E,4E)-N-[2-(4-Hydroxyphenyl)ethyl]dodeca-2,4-dienamide (L5) showed COX-2 inhibitory activity comparable to diclofenac and ibuprofen . While the target compound has a shorter chain and lacks a hydroxyphenyl group, its methyl substituent could modulate COX-2 affinity through steric or electronic effects.

Physicochemical and Spectroscopic Properties

Spectroscopic Data

- NMR : Analogous compounds (e.g., 18f) show characteristic diene proton signals at δ 5.8–6.8 ppm (CH=CH) and aromatic proton signals at δ 6.8–7.4 ppm .

- IR : Strong carbonyl (C=O) stretches near 1650–1690 cm⁻¹ and N–H stretches near 3300 cm⁻¹ .

- HRMS : Molecular ion peaks consistent with calculated masses (e.g., [M+H]+ = 303.2087 for 18e) .

Solubility and Lipophilicity

- Methyl and alkoxy substituents (e.g., in 18f) increase lipophilicity compared to polar groups like hydroxyl or amino .

- The absence of linkers in this compound may reduce water solubility relative to ethoxy-linked analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.